2-biphenyl-4-yl-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate
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Overview
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and quinoline derivatives, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids, bases, and various catalysts to facilitate the formation of the complex ring structures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl derivatives: Compounds with similar biphenyl and quinoline structures.
Cyclopenta[c]quinoline derivatives: Molecules with similar ring systems but different substituents.
Uniqueness
The uniqueness of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate lies in its complex structure, which combines multiple ring systems and functional groups
Properties
CAS No. |
329716-96-3 |
---|---|
Molecular Formula |
C33H29NO3 |
Molecular Weight |
487.6g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-9-carboxylate |
InChI |
InChI=1S/C33H29NO3/c35-30(23-14-12-22(13-15-23)21-6-2-1-3-7-21)20-37-33(36)29-17-16-28-26-10-4-8-24(26)18-34-19-25-9-5-11-27(25)31(29)32(28)34/h1-7,10-17,24-27H,8-9,18-20H2 |
InChI Key |
RPQFBESSZOJUTR-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1CN3CC4CC=CC4C5=C(C=CC2=C53)C(=O)OCC(=O)C6=CC=C(C=C6)C7=CC=CC=C7 |
Canonical SMILES |
C1C=CC2C1CN3CC4CC=CC4C5=C(C=CC2=C53)C(=O)OCC(=O)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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